
3-Amino-2-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images, often referred to as enantiomers. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane backbone with a phenyl group (-C6H5) substituent. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Amino-2-phenylbutan-2-ol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds by reacting an organomagnesium compound (Grignard reagent) with a carbonyl compound. In this case, the synthesis can be achieved by reacting phenylmagnesium bromide with 2-amino-2-butanone under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions, where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or distillation to ensure the final product meets the required specifications for pharmaceutical or chemical applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-2-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-phenyl-2-butanone.
Reduction: Formation of 3-amino-2-phenylbutane.
Substitution: Formation of various substituted amines or alcohols depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Amino-2-phenylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes
Mecanismo De Acción
The mechanism of action of 3-Amino-2-phenylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-2-butanol: Lacks the amino group, making it less versatile in certain chemical reactions.
3-Amino-2-phenylpropan-1-ol: Has a different backbone structure, affecting its reactivity and applications.
2-Amino-2-phenylbutan-1-ol: The position of the amino and hydroxyl groups differs, leading to different chemical properties.
Uniqueness
3-Amino-2-phenylbutan-2-ol is unique due to the presence of both an amino and a hydroxyl group on the same carbon atom, which allows for a wide range of chemical reactions and applications. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceutical research and development .
Propiedades
Número CAS |
30185-68-3 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2S,3R)-3-amino-2-phenylbutan-2-ol |
InChI |
InChI=1S/C10H15NO/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-8,12H,11H2,1-2H3/t8-,10-/m1/s1 |
Clave InChI |
XWXGOKGZVMEGGA-PSASIEDQSA-N |
SMILES |
CC(C(C)(C1=CC=CC=C1)O)N |
SMILES isomérico |
C[C@H]([C@](C)(C1=CC=CC=C1)O)N |
SMILES canónico |
CC(C(C)(C1=CC=CC=C1)O)N |
| 30185-68-3 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B1654899.png)
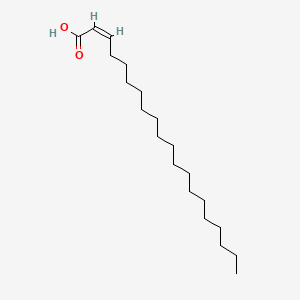
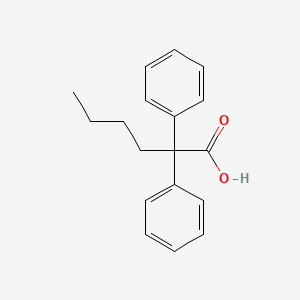
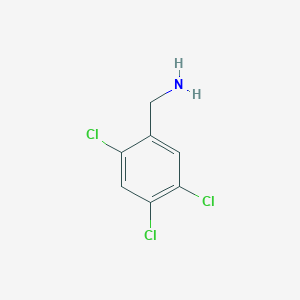
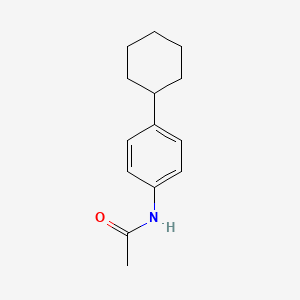
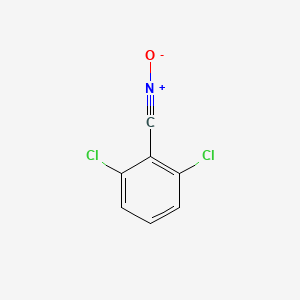

![[1,1'-Biphenyl]-4-sulfonamide, N-(3-methylphenyl)-](/img/structure/B1654911.png)
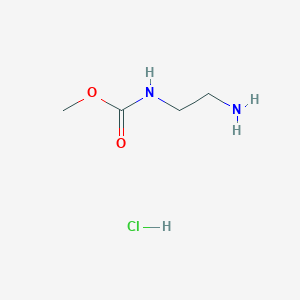
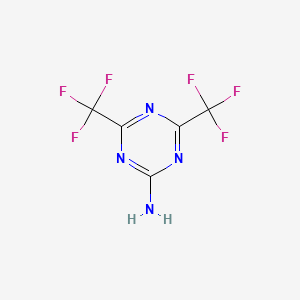
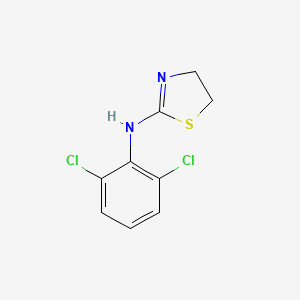
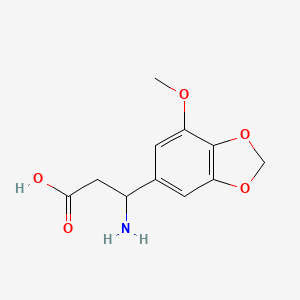
![(1R,11aalpha)-1alpha,5alpha-Methanodecahydro-2H-pyrido[1,2-a][1,5]diazocine](/img/structure/B1654918.png)
![(1E,2E)-bis[1-(biphenyl-4-yl)ethylidene]hydrazine](/img/structure/B1654919.png)
